molecular formula C7H6N2O B6326846 2-Amino-6-hydroxybenzonitrile CAS No. 859960-36-4

2-Amino-6-hydroxybenzonitrile

Cat. No. B6326846
CAS RN: 859960-36-4
M. Wt: 134.14 g/mol
InChI Key: OHWLLJVCMPIKBB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-Amino-6-hydroxybenzonitrile” can be analyzed using density functional theory calculations . These calculations can simulate the vibrational spectra of the molecule and assign vibrational frequencies based on potential energy distribution calculations .

Scientific Research Applications

Corrosion Inhibition

Research has demonstrated the efficacy of derivatives of 2-Amino-6-hydroxybenzonitrile in corrosion inhibition. For instance, 2-Aminobenzene-1,3-dicarbonitriles have been used as green corrosion inhibitors for mild steel in acidic environments. These compounds have shown high efficiency in protecting steel surfaces, as explored through electrochemical, thermodynamic, and surface investigations (Verma et al., 2015). A similar study also highlighted their use as corrosion inhibitors for aluminum in alkaline conditions (Verma et al., 2015).

Herbicide Synthesis and Resistance

Derivatives of this compound have been synthesized for their herbicidal properties. For example, the synthesis and herbicidal screening of new derivatives of 2-amino-4-hydroxybenzonitrile were described by Schmidt (1987) (Schmidt, 1987). Additionally, transgenic plants expressing a bacterial gene to detoxify a herbicide, bromoxynil, a derivative of 4-hydroxybenzonitrile, demonstrated resistance to the herbicide (Stalker et al., 1988).

Biomedical Applications

In the biomedical field, this compound has been used in the synthesis of biologically active compounds. A study conducted by Govindharaju et al. (2019) focused on synthesizing a Cr(III) complex with 2-aminobenzonitrile, which showed potential antimicrobial and antioxidant activities (Govindharaju et al., 2019). Additionally, 2-Amino-6-arylsulfonylbenzonitrile derivatives have been explored as nonnucleoside reverse transcriptase inhibitors of HIV-1, demonstrating the potential in anti-HIV therapy (Mas et al., 2011).

Chemical Synthesis and Analysis

In chemical synthesis, this compound derivatives have been used for synthesizing various compounds. For example, the synthesis of 3-Bromo-2-fluorobenzoic Acid from 2-amino-6-fluorobenzonitrile was reported by Zhou Peng-peng (2013), indicating the compound's utility in organic synthesis (Zhou Peng-peng, 2013).

Molecular Studies

Studies have also explored the molecular interactions and properties of this compound derivatives. A theoretical approach was used to understand the inhibition mechanism of steel corrosion with two aminobenzonitrile inhibitors, highlighting their adsorption behavior and inhibition mechanism on steel surfaces (Saha & Banerjee, 2015).

Biochemical Analysis

Biochemical Properties

2-Amino-6-hydroxybenzonitrile plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain enzymes, such as urease, which is crucial for the hydrolysis of urea into carbon dioxide and ammonia . The inhibition of urease by this compound is due to its ability to bind to the active site of the enzyme, thereby preventing the substrate from accessing the catalytic site. Additionally, this compound can interact with nitric oxide, scavenging it and thus influencing various physiological processes .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in oxidative stress responses, thereby affecting the cell’s ability to manage reactive oxygen species. Furthermore, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the flux of metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, as seen with urease. This binding prevents the enzyme from catalyzing its substrate, leading to a decrease in enzyme activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, this compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell. The compound’s distribution within tissues can also affect its overall biological activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and metabolism. The compound’s localization can also affect its interactions with other biomolecules and its overall biological activity .

properties

IUPAC Name

2-amino-6-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-4-5-6(9)2-1-3-7(5)10/h1-3,10H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWLLJVCMPIKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-methoxy-6-nitrobenzonitrile (Example 1290 (1.11 g, 6.76 mmol) in EtOH (120 mL) was hydrogenated over a catalytic amount of 10% Pd/C (0.15 g) at room temperature under hydrogen (1 atm). After 2 h, the mixture was filtered and the catalyst was washed with EtOAc (150 mL). The combined extract was evaporated, to give 1.11 g (100%) of the title compound as a brown solid. The crude product was used in the next step without further purification. 1H NMR (400 MHz, DMSO-d6) δ 10.39 (broad s, 1H), 7.00 (t, J=8.0 Hz, 1H), 6.12-6.17 (m, 1H), 6.01-6.05 (m, 1H), 5.77 (broad s, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 1290
Quantity
1.11 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.15 g
Type
catalyst
Reaction Step Four
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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